molecular formula C6H4FNO3 B6166530 5-fluoro-3-hydroxypyridine-2-carboxylic acid CAS No. 1256835-90-1

5-fluoro-3-hydroxypyridine-2-carboxylic acid

Cat. No.: B6166530
CAS No.: 1256835-90-1
M. Wt: 157.10 g/mol
InChI Key: HPRAGIOYMYKZMY-UHFFFAOYSA-N
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Description

5-fluoro-3-hydroxypyridine-2-carboxylic acid is a fluorinated pyridine derivative This compound is of significant interest due to its unique chemical properties, which include the presence of both a fluorine atom and a hydroxyl group on the pyridine ring

Properties

IUPAC Name

5-fluoro-3-hydroxypyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FNO3/c7-3-1-4(9)5(6(10)11)8-2-3/h1-2,9H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPRAGIOYMYKZMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1O)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-3-hydroxypyridine-2-carboxylic acid typically involves the fluorination of a pyridine derivative. One common method is the diazotization of 2-amino-3-hydroxypyridine followed by fluorination using hydrofluoric acid or other fluorinating agents . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the compound may involve techniques such as recrystallization, distillation, or chromatography to achieve the required quality standards.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-3-hydroxypyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 5-fluoro-3-pyridinecarboxaldehyde, while reduction of the carboxylic acid group can produce 5-fluoro-3-hydroxypyridine-2-methanol.

Scientific Research Applications

5-fluoro-3-hydroxypyridine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the development of new materials with enhanced properties, such as increased thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of 5-fluoro-3-hydroxypyridine-2-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to enzymes or receptors. The hydroxyl and carboxylic acid groups can form hydrogen bonds with target molecules, enhancing the compound’s specificity and potency.

Comparison with Similar Compounds

Similar Compounds

    5-fluoro-2-hydroxypyridine: Similar structure but lacks the carboxylic acid group.

    3-hydroxypyridine-2-carboxylic acid: Similar structure but lacks the fluorine atom.

    5-chloro-3-hydroxypyridine-2-carboxylic acid: Similar structure but with a chlorine atom instead of fluorine.

Uniqueness

5-fluoro-3-hydroxypyridine-2-carboxylic acid is unique due to the combination of a fluorine atom and a hydroxyl group on the pyridine ring. This combination imparts distinct chemical properties, such as increased reactivity and potential for forming strong hydrogen bonds, making it valuable for various applications in research and industry.

Biological Activity

5-Fluoro-3-hydroxypyridine-2-carboxylic acid is a pyridine derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the compound's biological activity, focusing on its anticancer and antimicrobial properties, supported by recent research findings and case studies.

This compound has the molecular formula C6H4FNO3 and is characterized by the presence of a fluorine atom and a hydroxyl group on the pyridine ring. This unique structure contributes to its biological efficacy.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound, particularly against lung cancer cell lines such as A549. The compound exhibits cytotoxicity that varies with structural modifications.

Case Study: A549 Cell Line

In vitro tests using the A549 human lung adenocarcinoma cell line demonstrated that this compound significantly reduced cell viability. The compound's activity was compared to standard chemotherapeutics like cisplatin. The results indicated that:

  • Cytotoxicity : The compound reduced A549 viability to approximately 63.4% at a concentration of 100 µM, showcasing significant anticancer activity (p < 0.05) compared to untreated controls.
  • Structure-Activity Relationship : Variants of the compound with additional substituents, such as 3,5-dichloro groups, enhanced its anticancer properties, reducing cell viability further to 21.2% (p < 0.001) .

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been investigated, particularly against multidrug-resistant bacterial strains.

Antimicrobial Testing

The compound was screened against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). Results indicated:

  • Inhibition of Growth : The compound demonstrated selective antimicrobial activity, inhibiting growth in resistant strains with minimum inhibitory concentrations (MIC) below clinically relevant thresholds.
  • Comparative Efficacy : Its effectiveness was notably higher than many traditional antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents .

Summary of Findings

Biological ActivityObservations
Anticancer Reduced A549 cell viability to 63.4% (100 µM); enhanced activity with structural modifications (e.g., 21.2% viability with 3,5-dichloro substitution).
Antimicrobial Effective against MRSA; MIC values indicate strong inhibition against multidrug-resistant strains.

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